REACTION_SMILES
|
CC1=CC=C(N)N=C1.[C-]#[N+]C1CCCCC1.O=CC1=CSC=C1>>CC1=CN2C(C=C1)=NC(C1=CSC=C1)=C2NC1CCCCC1
|
Name
|
|
Quantity
|
12 μmol
|
Type
|
reactant
|
Smiles
|
C(c1ccsc1)=O
|
Name
|
|
Quantity
|
24 μL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
8 μmol
|
Type
|
limiting reactant
|
Smiles
|
CC1=CN=C(C=C1)N
|
Name
|
|
Quantity
|
8.8 μmol
|
Type
|
reactant
|
Smiles
|
[C-]#[N+]C1CCCCC1
|
Name
|
|
Quantity
|
0.8 μmol
|
Type
|
catalyst
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Quantity
|
18 μL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
|
VIAL
|
Setpoint
|
1 mL
|
Material
|
GLASS
|
Preparations
|
NONE
|
Type
|
FUME_HOOD
|
Control Type
|
AMBIENT
|
Setpoint
|
22 (± 1) °C
|
Type
|
STIR_BAR
|
Rate
|
MEDIUM
|
RPM
|
0
|
Type
|
DARK
|
Reaction Time |
20 (± 1) h |
Conversion |
0% |
Name
|
|
Type
|
|
Smiles
|
Cc1ccc2nc(c3ccsc3)c(NC3CCCCC3)n2c1
|
Type | Value | Analysis |
---|---|---|
YIELD | 23.40719 ± 5% | LCMS-CAD |
Type
|
LCMS
|
Details
|
Waters Acuity UPLC-MS with ThermoFisher Corona Veo CAD
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |